Lipophilicity vs. Methyl Ester Analog
Compared to its methyl ester analog (methyl 3-phenyl-1H-pyrrole-2-carboxylate), the target ethyl ester demonstrates a higher calculated partition coefficient (XLogP3 = 2.9 vs. ~2.5 predicted for the methyl analog), indicating increased lipophilicity that may influence membrane permeability and organic solvent solubility . This difference in lipophilicity can be critical for partitioning behavior in biological assays or during chromatographic purification.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Methyl 3-phenyl-1H-pyrrole-2-carboxylate (predicted XLogP3 ~2.5) |
| Quantified Difference | ~0.4 log units higher |
| Conditions | Calculated using XLogP3 algorithm; target data from BOC Sciences |
Why This Matters
The ~0.4 log unit higher XLogP3 value provides a quantifiable basis for selecting the ethyl ester when higher lipophilicity is desired for assay partitioning or synthetic workup, avoiding the need for empirical determination.
